molecular formula C16H22O6 B1326073 Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate CAS No. 951887-87-9

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate

Cat. No.: B1326073
CAS No.: 951887-87-9
M. Wt: 310.34 g/mol
InChI Key: WNJUNXCHRQLILQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a valerate group attached to a phenyl ring substituted with three methoxy groups at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its ester and methoxy functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and an oxovalerate moiety. The presence of methoxy groups is significant as they can influence the compound's solubility and reactivity, which are crucial for biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds structurally related to this compound. For instance, various derivatives have shown promising results against Plasmodium falciparum, with some exhibiting an EC50 (half maximal effective concentration) of less than 10 nM against resistant strains .

Table 1: Antimalarial Activity of Related Compounds

Compound NameEC50 (nM)Selectivity Index
Compound A<10>10
Compound B<50>20
This compoundTBDTBD

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. It was found that while some derivatives exhibited potent antimalarial activity, they also displayed varying degrees of cytotoxicity against mammalian cell lines such as HepG2 and BJ cells. The selectivity index was calculated to assess the therapeutic window.

Table 2: Cytotoxicity Data

Compound NameIC50 (µM)Cell Line
Compound A1.2HepG2
Compound B0.8BJ
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with the metabolic pathways of Plasmodium species by inhibiting specific enzymes involved in their lifecycle. For example, structure-activity relationship studies suggest that modifications in the aromatic ring can significantly enhance antimalarial potency .

Case Studies

  • Case Study on Antiplasmodial Efficacy :
    A study evaluated a series of compounds related to this compound for their efficacy against multiple strains of P. falciparum. The results indicated that certain modifications led to improved efficacy and reduced cytotoxicity compared to traditional antimalarial agents .
  • Clinical Implications :
    Ongoing research aims to explore the clinical implications of these findings. The potential for developing this compound as a lead compound in antimalarial drug development remains a focus due to its favorable pharmacological profile observed in preclinical models .

Properties

IUPAC Name

ethyl 5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-5-22-16(18)8-6-7-12(17)11-9-14(20-3)15(21-4)10-13(11)19-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJUNXCHRQLILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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